3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
Description
The compound 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid features a bicyclo[2.2.1]hept-5-ene core with a carboxylic acid group at position 2 and a substituted carbamoyl group at position 2. The carbamoyl moiety is linked to a 2-oxotetrahydrothiophene (2-oxotetrahydro-3-thienyl) group, introducing sulfur-containing heterocyclic character.
Properties
IUPAC Name |
3-[(2-oxothiolan-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-11(14-8-3-4-19-13(8)18)9-6-1-2-7(5-6)10(9)12(16)17/h1-2,6-10H,3-5H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHOUOHNYPTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909538 | |
| Record name | 3-{Hydroxy[(2-oxothiolan-3-yl)imino]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105441-21-2 | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(((2-oxotetrahydro-3-thienyl)amino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105441212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{Hydroxy[(2-oxothiolan-3-yl)imino]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the thienyl and amino groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- PKZ18 and Derivatives : Inhibit T-box regulatory elements in Staphylococcus aureus, disrupting biofilm growth at MIC values comparable to clinical antibiotics .
- IPA (7-Methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) : Competes with phosphatidic acid for binding to NSF/Sec18, a protein critical in membrane fusion (Kd = 1.2 µM) .
Antimicrobial Activity
Material Science
Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
